molecular formula C17H15FN2S B7549899 Thiazole, 2-(4-fluorophenylamino)-4-(2,5-dimethylphenyl)-

Thiazole, 2-(4-fluorophenylamino)-4-(2,5-dimethylphenyl)-

Cat. No.: B7549899
M. Wt: 298.4 g/mol
InChI Key: MJCNOPIGFHIULJ-UHFFFAOYSA-N
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Description

Thiazole, 2-(4-fluorophenylamino)-4-(2,5-dimethylphenyl)- is a synthetic compound that belongs to the thiazole family. It has gained significant attention in the scientific community due to its potential applications in drug development.

Mechanism of Action

The mechanism of action of thiazole, 2-(4-fluorophenylamino)-4-(2,5-dimethylphenyl)- is not fully understood. However, it has been suggested that it acts by inhibiting certain enzymes or proteins that are involved in the growth and proliferation of cancer cells, viruses, or bacteria.
Biochemical and Physiological Effects:
Thiazole, 2-(4-fluorophenylamino)-4-(2,5-dimethylphenyl)- has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and inhibit bacterial growth. It has also been found to modulate certain signaling pathways that are involved in cell growth and differentiation.

Advantages and Limitations for Lab Experiments

Thiazole, 2-(4-fluorophenylamino)-4-(2,5-dimethylphenyl)- has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential applications in drug development. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

Thiazole, 2-(4-fluorophenylamino)-4-(2,5-dimethylphenyl)- has several potential future directions for research. One direction could be to further investigate its potential as a fluorescent probe for imaging applications. Another direction could be to study its potential as a therapeutic agent for various diseases, such as cancer, viral infections, and bacterial infections. Additionally, further studies could be conducted to fully understand its mechanism of action and potential toxicity.
In conclusion, thiazole, 2-(4-fluorophenylamino)-4-(2,5-dimethylphenyl)- is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug development. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential as a therapeutic agent and its mechanism of action.

Synthesis Methods

Thiazole, 2-(4-fluorophenylamino)-4-(2,5-dimethylphenyl)- can be synthesized using various methods. One of the most common methods is the Hantzsch thiazole synthesis, which involves the condensation of α-bromoacetophenone, 4-fluoroaniline, and 2,5-dimethylthiolate. The reaction is catalyzed by a base, such as sodium ethoxide, in ethanol. The resulting product can be purified using column chromatography.

Scientific Research Applications

Thiazole, 2-(4-fluorophenylamino)-4-(2,5-dimethylphenyl)- has been extensively studied for its potential applications in drug development. It has been found to exhibit anticancer, antiviral, and antimicrobial activities. It has also been studied for its potential use as a fluorescent probe for imaging applications.

Properties

IUPAC Name

4-(2,5-dimethylphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2S/c1-11-3-4-12(2)15(9-11)16-10-21-17(20-16)19-14-7-5-13(18)6-8-14/h3-10H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJCNOPIGFHIULJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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